molecular formula C22H14F2O4 B11164517 7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11164517
M. Wt: 380.3 g/mol
InChI Key: OFJVOJUVNTXSNN-UHFFFAOYSA-N
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Description

7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a chromenone core with various substituents that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the 2,4-difluorobenzyl group: This can be done through an etherification reaction using 2,4-difluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized flavonoid derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted flavonoid derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,4-difluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the 2,4-difluorobenzyl group and the hydroxyl group at the 5-position contribute to its enhanced antioxidant and anticancer properties.

Properties

Molecular Formula

C22H14F2O4

Molecular Weight

380.3 g/mol

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H14F2O4/c23-15-7-6-14(17(24)8-15)12-27-16-9-18(25)22-19(26)11-20(28-21(22)10-16)13-4-2-1-3-5-13/h1-11,25H,12H2

InChI Key

OFJVOJUVNTXSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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